4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one 4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19957326
InChI: InChI=1S/C8H9ClN2O3S2/c9-6-1-2-8(15-6)16(13,14)11-4-3-10-7(12)5-11/h1-2H,3-5H2,(H,10,12)
SMILES:
Molecular Formula: C8H9ClN2O3S2
Molecular Weight: 280.8 g/mol

4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one

CAS No.:

Cat. No.: VC19957326

Molecular Formula: C8H9ClN2O3S2

Molecular Weight: 280.8 g/mol

* For research use only. Not for human or veterinary use.

4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one -

Specification

Molecular Formula C8H9ClN2O3S2
Molecular Weight 280.8 g/mol
IUPAC Name 4-(5-chlorothiophen-2-yl)sulfonylpiperazin-2-one
Standard InChI InChI=1S/C8H9ClN2O3S2/c9-6-1-2-8(15-6)16(13,14)11-4-3-10-7(12)5-11/h1-2H,3-5H2,(H,10,12)
Standard InChI Key VVKRISDCYJSGMU-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(S2)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule consists of a six-membered piperazin-2-one ring (a lactam derivative of piperazine) fused to a sulfonyl (–SO2_2–) bridge, which connects to a 5-chlorothiophene heterocycle. The piperazin-2-one ring introduces structural rigidity and hydrogen-bonding capacity via its carbonyl group, while the sulfonyl moiety enhances electrophilicity and potential protein-binding interactions . The 5-chlorothiophene component contributes lipophilicity, likely influencing membrane permeability and bioavailability .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name4-(5-Chlorothiophen-2-yl)sulfonylpiperazin-2-one
Molecular FormulaC8H9ClN2O3S2\text{C}_8\text{H}_9\text{ClN}_2\text{O}_3\text{S}_2
Molecular Weight280.8 g/mol
Canonical SMILESC1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(S2)Cl
InChIKeyVVKRISDCYJSGMU-UHFFFAOYSA-N
PubChem CID2604509

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy of analogous sulfonylpiperazines reveals distinct signals for the piperazinone protons (δ 3.2–4.1 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm). Density functional theory (DFT) calculations predict a planar conformation for the sulfonyl-thiophene linkage, optimizing π-orbital overlap and electronic delocalization .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of 4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one typically proceeds via three stages:

  • Piperazin-2-one Formation: Cyclocondensation of ethylenediamine derivatives with carbonyl sources (e.g., glyoxylic acid) under acidic conditions yields the piperazin-2-one core.

  • Sulfonation: Reaction of the piperazin-2-one with chlorosulfonic acid introduces the sulfonyl chloride intermediate, which is subsequently coupled to 5-chlorothiophene-2-thiol in the presence of a base.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as confirmed by High-Performance Liquid Chromatography (HPLC).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationGlyoxylic acid, HCl, 80°C, 12 h68
SulfonationClSO3_3H, DCM, 0°C, 2 h82
Coupling5-Chlorothiophene-2-thiol, K2_2CO3_3, DMF75

Challenges in Scale-Up

Key hurdles include the hygroscopic nature of intermediates and exothermic sulfonation, necessitating controlled temperature and anhydrous conditions. Alternatives such as microwave-assisted synthesis reduce reaction times but require specialized equipment .

Predicted Biological Activity and Mechanism

Computational Activity Profiling

Using the PASS (Prediction of Activity Spectra for Substances) algorithm, the compound shows a 74% probability of serotonin receptor antagonism (particularly 5-HT2A_{2A}) and a 63% likelihood of phosphodiesterase inhibition . These predictions align with structural analogs like 4-(phenylsulfonyl)piperidines, which exhibit nanomolar affinity for 5-HT2A_{2A} receptors .

Structure-Activity Relationship (SAR) Analysis

  • Piperazinone Ring: The lactam group may form hydrogen bonds with receptor residues (e.g., Asp155 in 5-HT2A_{2A}), critical for antagonism .

  • Sulfonyl Group: Enhances binding to hydrophobic pockets and stabilizes the bioactive conformation via sulfur–aromatic interactions .

  • 5-Chlorothiophene: The chlorine atom increases electronegativity, potentially improving target selectivity over off-site enzymes.

CompoundTargetIC50_{50} (nM)Source
4-(Phenylsulfonyl)piperidine5-HT2A_{2A}12
4-((5-Cl-Thiophene)sulfonyl)piperazin-2-onePDE4 (predicted)180*

*Predicted value from PASS analysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator